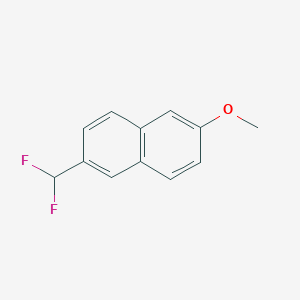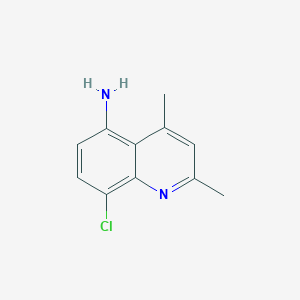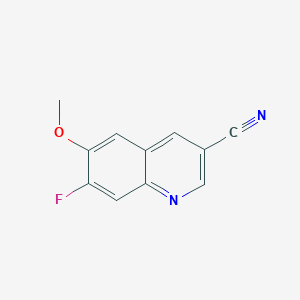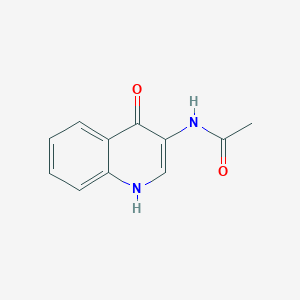![molecular formula C10H7N3O2 B11896669 2-phenyl-2H-furo[3,4-d][1,2,3]triazol-4(6H)-one](/img/structure/B11896669.png)
2-phenyl-2H-furo[3,4-d][1,2,3]triazol-4(6H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenyl-2H-furo[3,4-d][1,2,3]triazol-4(6H)-one is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound is characterized by a fused ring system that includes a furan ring and a triazole ring, making it a versatile scaffold for the development of new chemical entities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-phenyl-2H-furo[3,4-d][1,2,3]triazol-4(6H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of phenylhydrazine with furoic acid derivatives in the presence of a cyclizing agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA). The reaction is usually carried out under reflux conditions to facilitate the formation of the fused ring system.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions: 2-Phenyl-2H-furo[3,4-d][1,2,3]triazol-4(6H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, and nucleophiles such as amines or thiols for substitution reactions.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated ring systems.
Substitution: Substituted derivatives with various functional groups introduced at specific positions.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Studied for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of novel materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2-phenyl-2H-furo[3,4-d][1,2,3]triazol-4(6H)-one is largely dependent on its interaction with specific molecular targets. For instance, in biological systems, it may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The compound’s unique structure allows it to interact with various molecular pathways, potentially leading to the inhibition of specific enzymes or the activation of signaling pathways involved in cellular processes.
Comparison with Similar Compounds
2-Phenyl-1H-furo[3,4-d][1,2,3]triazole: A similar compound with a slightly different ring structure.
2-Phenyl-2H-furo[3,4-d][1,2,4]triazole: Another related compound with a different triazole ring configuration.
Uniqueness: 2-Phenyl-2H-furo[3,4-d][1,2,3]triazol-4(6H)-one is unique due to its specific fused ring system, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C10H7N3O2 |
|---|---|
Molecular Weight |
201.18 g/mol |
IUPAC Name |
2-phenyl-6H-furo[3,4-d]triazol-4-one |
InChI |
InChI=1S/C10H7N3O2/c14-10-9-8(6-15-10)11-13(12-9)7-4-2-1-3-5-7/h1-5H,6H2 |
InChI Key |
PAVOUWXAPOAUBV-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=NN(N=C2C(=O)O1)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B11896586.png)
![5,10-Dimethylbenzo[g]isoquinoline](/img/structure/B11896591.png)
![6-Methylspiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B11896608.png)








![Thiazolo[4,5-b]quinolin-2-amine](/img/structure/B11896654.png)


